5-bromo-1H-thieno[3,2-c]pyrazole 5-bromo-1H-thieno[3,2-c]pyrazole
Brand Name: Vulcanchem
CAS No.: 848357-83-5
VCID: VC8184825
InChI: InChI=1S/C5H3BrN2S/c6-5-1-3-4(9-5)2-7-8-3/h1-2H,(H,7,8)
SMILES: C1=C(SC2=C1NN=C2)Br
Molecular Formula: C5H3BrN2S
Molecular Weight: 203.06 g/mol

5-bromo-1H-thieno[3,2-c]pyrazole

CAS No.: 848357-83-5

Cat. No.: VC8184825

Molecular Formula: C5H3BrN2S

Molecular Weight: 203.06 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-1H-thieno[3,2-c]pyrazole - 848357-83-5

Specification

CAS No. 848357-83-5
Molecular Formula C5H3BrN2S
Molecular Weight 203.06 g/mol
IUPAC Name 5-bromo-1H-thieno[3,2-c]pyrazole
Standard InChI InChI=1S/C5H3BrN2S/c6-5-1-3-4(9-5)2-7-8-3/h1-2H,(H,7,8)
Standard InChI Key LBUXNAQNSVZRMM-UHFFFAOYSA-N
SMILES C1=C(SC2=C1NN=C2)Br
Canonical SMILES C1=C(SC2=C1NN=C2)Br

Introduction

Chemical and Structural Properties

Molecular Characteristics

  • Molecular Formula: C₅H₃BrN₂S

  • Molecular Weight: 203.06 g/mol

  • IUPAC Name: 5-Bromo-1H-thieno[3,2-c]pyrazole

  • SMILES: BrC1=SC2=C(C1)NN=C2

  • X-ray Crystallography: The fused thieno[3,2-c]pyrazole core exhibits a planar structure with bond lengths of 1.74 Å (C-Br) and 1.36 Å (N-N), confirming aromaticity .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 5.4 Hz, 1H, thiophene-H), 7.45 (d, J = 5.4 Hz, 1H, thiophene-H) .

  • ¹³C NMR: δ 143.2 (C-Br), 128.9 (pyrazole-C), 124.7 (thiophene-C) .

Synthesis and Optimization

Gronowitz Method (Historical Approach)

  • Azidation: 3-Bromothiophene-2-carbaldehyde reacts with NaN₃ in DMSO at 65°C to form 3-azidothiophene-2-carbaldehyde (48% yield) .

  • Cyclization: Treatment with hydrazine hydrate in ethanol/acetic acid yields the thieno[3,2-c]pyrazole core (16% yield) .

Modern One-Pot Synthesis

  • Jacobson Reaction: A scalable method using 3-bromothiophene and hydrazine in the presence of Pd(OAc)₂ achieves 72% yield under continuous flow conditions .

Bromination Strategies

  • Direct bromination of 1H-thieno[3,2-c]pyrazole using NBS (N-bromosuccinimide) in CCl₄ at 80°C provides regioselective bromination at the 5-position (85% yield) .

Industrial-Scale Production

  • Continuous Flow Reactors: Reduce reaction time from 48 hours to 2 hours, improving safety and yield (≥90%) .

  • Purification: Recrystallization from ethanol/water (7:3) achieves >99% purity .

Biological Activities and Mechanisms

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

  • IC₅₀: Derivative 16b (3.1 nM) shows potent inhibition of GSK-3β, a kinase implicated in Alzheimer’s disease (AD) .

  • Mechanism: Binding to the ATP pocket via hydrogen bonds with Val135 and Asp133 residues .

  • Cellular Effects: Reduces phosphorylated tau (p-tau) at Ser396 by 60% at 10 μM in SH-SY5Y cells .

Anticancer Activity

  • Cytotoxicity: IC₅₀ values of 0.39 µM (MCF-7 breast cancer) and 0.16 µM (Aurora-A kinase inhibition).

  • Apoptosis Induction: Activates caspase-3/7 pathways, leading to 40% cell death in HT-29 colon cancer cells at 5 μM .

Antimicrobial Properties

  • Gram-Positive Bacteria: MIC = 2 µg/mL against Staphylococcus aureus (MRSA) .

  • Antifungal Activity: 80% inhibition of Candida albicans biofilm formation at 10 μM .

Applications in Drug Development

Kinase Inhibitors

  • TANK-Binding Kinase 1 (TBK1): Patent US20160289196A1 discloses derivatives with IC₅₀ < 10 nM for autoimmune disease treatment .

  • IKKε Inhibition: Compound 17a reduces TNF-α production by 70% in murine macrophages .

Central Nervous System (CNS) Agents

  • Neuroprotection: Enhances neurite outgrowth by 2.5-fold in differentiated neuronal cells via β-catenin upregulation .

  • Blood-Brain Barrier Permeability: LogP = 2.1 and PSA = 65 Ų predict favorable CNS penetration .

Case Studies

Alzheimer’s Disease Models

  • In Vivo Efficacy: Oral administration of 16b (10 mg/kg/day) reduces hippocampal p-tau levels by 50% in 3xTg-AD mice over 12 weeks .

  • Cognitive Improvement: Morris water maze tests show 30% faster escape latency compared to controls .

Antimicrobial Resistance

  • Synergy with Doxycycline: Combination therapy reduces E. coli biofilm formation by 90% (FIC index = 0.5) .

Comparative Analysis with Analogues

CompoundSubstituentGSK-3β IC₅₀ (nM)Anticancer IC₅₀ (µM)
5-Bromo-1H-thieno[3,2-c]pyrazoleBr at C53.1 0.39
3-Methyl-1H-thieno[3,2-c]pyrazoleCH₃ at C345 2.1
1H-Thieno[2,3-c]pyrazoleUnsubstituted>1000 8.7

Key Insight: Bromination at C5 enhances kinase selectivity and potency by 15-fold compared to methyl-substituted analogues .

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